
Tetraethylammonium chloride
Overview
Description
Tetraethylammonium chloride is a quaternary ammonium compound with the chemical formula C8H20ClN . It appears as a hygroscopic, colorless, crystalline solid . This compound is widely used in pharmacological and physiological studies as a source of tetraethylammonium ions .
Preparation Methods
Tetraethylammonium chloride is synthesized by the alkylation of triethylamine with ethyl chloride . The reaction can be represented as follows:
N(CH2CH3)3+C2H5Cl→N(CH2CH3)4+Cl−
This compound exists as either of two stable hydrates: the monohydrate and the tetrahydrate . Industrial production methods involve similar alkylation processes, ensuring high purity and yield.
Chemical Reactions Analysis
Chemical Reactions Involving Tetraethylammonium Chloride
This compound participates in various chemical reactions, which can be categorized as follows:
Hofmann Elimination
Upon heating, this compound undergoes Hofmann elimination, producing triethylamine and ethylene:
This reaction is significant in organic synthesis for generating alkenes from quaternary ammonium salts .
Phase-Transfer Catalysis
TEAC acts as an effective phase-transfer catalyst in several reactions, facilitating the transfer of reactants between immiscible phases. Notable applications include:
-
Geminal Di-Alkylation of Fluorene : TEAC enhances yields in this reaction by facilitating the transfer of alkyl halides into the organic phase.
-
N,N-Dialkylation of Aniline : It improves reaction rates and product yields when used alongside aqueous sodium hydroxide .
Oxidation Reactions
In the presence of oxidizing agents, this compound can facilitate oxidation reactions. For instance, it has been used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones selectively:
This selectivity is particularly useful in synthesizing complex organic molecules .
Scientific Research Applications
TEAC has been extensively studied for its pharmacological properties, particularly its role as a ganglionic blocker. Although it is largely obsolete as a drug, it has been used in various clinical studies.
Clinical Studies
- Multiple Sclerosis Treatment : TEAC was investigated for its potential to alleviate symptoms in patients with multiple sclerosis. In one study, it was administered to patients experiencing severe spasm after alcohol injections into the posterior tibial nerves, resulting in significant improvement in symptoms .
- Neurotoxicity Alleviation : Recent research indicates that TEAC can reduce isoflurane-induced neurotoxicity in both mice and Caenorhabditis elegans. In these studies, TEAC significantly decreased caspase staining associated with neurotoxic effects, suggesting potential therapeutic value .
Table 2: Summary of Pharmacological Effects
Application | Findings |
---|---|
Ganglionic Blocker | Effective in treating acute symptoms of MS |
Neuroprotection | Reduced neurotoxicity from anesthetics |
K Channel Blocker | Inhibits K currents in various tissues |
Synthetic Applications
TEAC is also utilized in organic synthesis as a phase-transfer catalyst and co-catalyst. Its efficacy can vary compared to other tetraethylammonium salts like bromide or iodide.
Synthetic Reactions
- Diarylamine Synthesis : TEAC has been shown to enhance yields in the preparation of diarylureas from arylamines and nitroaromatics .
- Phase-Transfer Catalysis : It facilitates geminal di-alkylation reactions and N-alkylation processes using aqueous sodium hydroxide and alkyl halides .
Table 3: Comparison of Tetraethylammonium Salts in Synthesis
Reaction Type | TEAC Performance | Comparison with TEAB/TEAI |
---|---|---|
Diarylurea Preparation | High yield | Superior |
N-Alkylation | Moderate effectiveness | Varies |
Toxicity and Safety Considerations
While TEAC has beneficial applications, its toxicity profile must be considered. The acute toxicity of TEAC is comparable to other tetraethylammonium salts, necessitating careful handling during experiments .
Case Studies on Toxicity
- Vascular Effects : In studies involving vascular diseases, TEAC was noted for its ability to block autonomic ganglia but also exhibited cytotoxic effects under certain conditions .
- Neurotoxicity Studies : The compound's role in inducing apoptosis in glioma cells highlights its dual nature as both a therapeutic agent and a potential cytotoxic compound .
Mechanism of Action
Tetraethylammonium chloride exerts its effects by blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of nervous impulses across autonomic ganglions and inhibits potassium channel functions .
Comparison with Similar Compounds
Tetraethylammonium chloride is similar to other quaternary ammonium compounds such as:
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium chloride
While these compounds share similar structures and functions, this compound is unique in its specific applications and effectiveness in certain reactions .
Biological Activity
Tetraethylammonium chloride (TEAC) is a quaternary ammonium compound known for its diverse biological activities, particularly as a potassium channel inhibitor. This article provides a detailed overview of its mechanisms of action, effects on various biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.
TEAC has the chemical formula and appears as a colorless, hygroscopic crystalline solid. It functions primarily as a potassium channel blocker, inhibiting both calcium-activated and voltage-gated potassium channels. Additionally, TEAC competes with acetylcholine at ganglionic nicotinic receptors, leading to a blockade of neurotransmission .
1. Neurotoxicity Mitigation
Recent studies have highlighted TEAC's potential in alleviating neurotoxicity induced by anesthetics. In a study involving Caenorhabditis elegans and mice, TEAC was shown to significantly reduce endoplasmic reticulum (ER) stress and improve chemotaxis defects caused by isoflurane exposure. Specifically, TEAC reduced caspase staining in mouse brain regions by 54% in the anterior cortex and 46% in the hippocampus .
Effect | Measurement | Result |
---|---|---|
ER Stress Reduction | GFP Reporter Fluorescence | 90-95% reduction (P < 0.001) |
Chemotaxis Improvement | % Improvement in Chemotaxis | 23% improvement (P < 0.001) |
Caspase Staining Reduction | Anterior Cortex | -54% (P = 0.007) |
Hippocampus | -46% (P = 0.002) |
2. Effects on Smooth Muscle Cells
TEAC has been studied for its effects on smooth muscle cells, particularly in the rabbit pulmonary artery. It causes depolarization of the cell membrane and increases membrane resistance, leading to tonic contractions. Prolonged exposure results in phasic contractions that respond significantly to electrical stimulation .
Concentration (mM) | Effect on Membrane Potential | Response |
---|---|---|
10 | Increased membrane resistance | Spike potentials observed |
30 | Enhanced contraction response | Synchronized contractions |
Therapeutic Applications
TEAC has been explored for various therapeutic applications due to its ability to modulate ion channels and neurotransmission:
- Vasodilation : Initially considered for its potential as a therapeutic vasodilator, TEAC's use was limited due to significant toxic effects observed in clinical settings .
- Neurological Disorders : Its neuroprotective effects suggest potential applications in treating conditions associated with anesthetic-induced neurotoxicity .
- Cancer Research : TEAC exhibits cytotoxic properties against glioma cells by inducing apoptosis through modulation of Bcl-2 family proteins, making it a candidate for cancer therapies .
Case Studies
- Anaesthetic-Induced Neurotoxicity : A study demonstrated that TEAC effectively mitigated cognitive deficits associated with anaesthetic exposure in both C. elegans and murine models, highlighting its potential as a neuroprotective agent during surgical procedures involving anesthetics .
- Smooth Muscle Contraction Studies : Research involving rabbit pulmonary artery smooth muscle cells revealed that TEAC could enhance contractility and modify electrical responses under varying potassium concentrations, indicating its role in vascular physiology .
Q & A
Basic Research Questions
Q. How is TEAC utilized as a potassium channel blocker in electrophysiological studies?
TEAC is a non-selective potassium (K⁺) channel blocker, making it valuable for isolating K⁺ currents in voltage-clamp experiments. To design such studies:
- Methodology : Dissolve TEAC in physiological buffers (e.g., 1–10 mM) and apply extracellularly or intracellularly depending on channel localization. Use TEAC alongside selective blockers (e.g., 4-aminopyridine for Kv channels) to differentiate contributions of specific K⁺ channel subtypes .
- Controls : Include untreated cells and cells treated with vehicle solutions to account for solvent effects. Validate blockade efficacy via current-voltage (I-V) relationships.
Q. What safety precautions are critical when handling TEAC in laboratory settings?
TEAC exhibits moderate acute toxicity (oral LD₅₀ = 2630 mg/kg in rats). Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Exposure Mitigation : Work in a fume hood for powder handling. Avoid inhalation and skin contact.
- Emergency Protocols : For accidental ingestion, administer activated charcoal and seek medical attention .
Parameter | Value (Rat Model) | Relevance to Lab Safety |
---|---|---|
Oral LD₅₀ | 2630 mg/kg | Guides dose handling |
Dermal LD₅₀ | N/A | Use gloves as precaution |
Q. How is TEAC synthesized and purified for high-purity research applications?
TEAC is typically synthesized via neutralization of tetraethylammonium hydroxide with HCl:
- Procedure : React equimolar amounts of tetraethylammonium hydroxide and HCl in aqueous solution. Evaporate to dryness under vacuum and recrystallize from ethyl acetate or ethanol .
- Quality Control : Validate purity via iodometric titration (>99%) or NMR spectroscopy. Ensure residual solvents are below detection limits .
Advanced Research Questions
Q. How can TEAC enhance selective rare-earth leaching in deep eutectic solvents (DES)?
TEAC acts as a hydrogen-bond acceptor (HBA) in DES, providing Cl⁻ ions that coordinate with metal ions (e.g., Nd³⁺). For optimal leaching:
- DES Formulation : Combine TEAC with hydrogen-bond donors (HBDs) like levulinic acid (LA) in a 1:2 molar ratio.
- Optimization : Test variables (temperature, time, DES composition) via response surface methodology (RSM). Monitor leaching efficiency via ICP-MS .
- Mechanism : Cl⁻ from TEAC displaces anions in metal oxides, enhancing dissolution kinetics.
Q. What role does TEAC play in electrochemical studies, and how do counterions affect results?
TEAC is a common supporting electrolyte in polarography and cyclic voltammetry due to its inertness and stable tetraethylammonium ion (TEA⁺). Key considerations:
- Solution Preparation : Use recrystallized TEAC to avoid impurities. Adjust pH with HCl or NaOH to stabilize redox-active species .
- Counterion Effects : TEA⁺ minimizes ion-pairing with anions (e.g., Cl⁻), reducing shifts in half-wave potentials (E₁/₂). Compare results with other quaternary ammonium salts (e.g., tetrabutylammonium) to assess ion-specific effects .
Q. How can TEAC improve analytical method robustness in chromatography?
TEAC is used in mobile phases to modify retention times and peak symmetry. For method validation:
- Design of Experiments (DoE) : Evaluate parameters (acetonitrile concentration, TEAC buffer strength, column temperature) via fractional factorial designs.
- Critical Findings : Specify TEAC anhydrous (vs. monohydrate) to avoid variability in retention times. Validate system suitability using resolution and tailing factor criteria .
Q. What is the mechanism behind TEAC-induced oscillatory contractions in smooth muscle studies?
TEAC modulates Ca²⁺ dynamics by blocking K⁺ channels, depolarizing membranes, and activating voltage-gated Ca²⁺ channels. To investigate:
- Experimental Setup : Treat airway smooth muscle (ASM) strips with TEAC (1–5 mM) and measure isometric tension. Simultaneously record intracellular Ca²⁺ oscillations via fluorescent dyes (e.g., Fura-2).
- Data Interpretation : Correlate contraction frequency with Ca²⁺ transient amplitude. Use Rho kinase inhibitors (e.g., Y-27632) to dissect signaling pathways .
Q. How is TEAC employed in synthesizing oxidizing agents for organic chemistry?
TEAC reacts with chromium trioxide (CrO₃) to form tetraethylammonium chlorochromate (TEACC), a mild oxidant.
- Synthesis : Mix TEAC and CrO₃ in dichloromethane. Isolate TEACC as orange crystals (yield >90%).
- Applications : Oxidize primary alcohols to aldehydes under ambient conditions. Characterize products via FTIR and GC-MS. TEACC’s selectivity avoids overoxidation to carboxylic acids .
Q. Data Contradictions and Resolution
- TEAC Purity in Electrochemical Studies : Early studies used commercial TEAC without recrystallization, leading to variable polarographic potentials. Modern protocols mandate recrystallization and purity verification .
- Anhydrous vs. Hydrated TEAC in Chromatography : Hydrated forms alter mobile phase ionic strength, affecting retention times. Method updates specify anhydrous TEAC .
Properties
IUPAC Name |
tetraethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCJWGVCUEGHA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
Record name | Tetraethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |
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DSSTOX Substance ID |
DTXSID6041137 | |
Record name | Tetraethylammonium chloride | |
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Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | Tetraethylammonium chloride | |
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URL | https://haz-map.com/Agents/17416 | |
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Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000308 [mmHg] | |
Record name | Tetraethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
56-34-8 | |
Record name | Tetraethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraethylammonium chloride | |
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Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | Tetraethylammonium chloride | |
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Record name | Tetraethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.243 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYLAMMONIUM CHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B82Z83XNN | |
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